

1-Boc-pyrrolidine CAS number 86953-79-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-Pyrrolidine**

Cat. No.: **B140231**

[Get Quote](#)

An In-Depth Technical Guide to **1-Boc-Pyrrolidine** (CAS 86953-79-9)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of **1-Boc-pyrrolidine** (tert-butyl 1-pyrrolidinecarboxylate), a pivotal reagent in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, synthesis and deprotection protocols, key applications, and spectral data, serving as a practical resource for laboratory professionals.

Physicochemical Properties

1-Boc-pyrrolidine is a versatile building block, typically supplied as a clear, colorless to pale yellow liquid. Its fundamental properties are essential for handling, reaction setup, and purification, and are summarized below.

Property	Value
CAS Number	86953-79-9
Synonyms	tert-Butyl 1-pyrrolidinecarboxylate, N-Boc-pyrrolidine
Molecular Formula	C ₉ H ₁₇ NO ₂
Molecular Weight	171.24 g/mol
Appearance	Clear, colorless to pale yellow liquid or oil
Boiling Point	80 °C @ 0.2 mmHg
Density	0.977 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.449
Flash Point	86 °C (186.8 °F)
Solubility	Soluble in organic solvents (e.g., chloroform, methanol, dichloromethane).

Synthesis and Experimental Protocols

The primary role of **1-Boc-pyrrolidine** is to introduce a protected pyrrolidine nucleus into a target molecule. This is achieved through its synthesis by protecting pyrrolidine, followed by its use in subsequent reactions.

Synthesis of 1-Boc-Pyrrolidine

The most common method for preparing **1-Boc-pyrrolidine** is the N-protection of pyrrolidine using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.

Experimental Protocol: Boc Protection of Pyrrolidine

- Materials: Pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), 1 M Sodium hydroxide (NaOH) solution, Water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

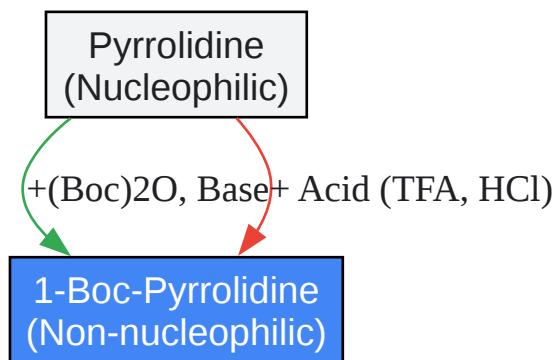
- Procedure:
 - Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq.) in dichloromethane (approx. 5-10 mL per gram of pyrrolidine). Cool the solution to 0 °C using an ice-water bath.
 - Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM to the stirred pyrrolidine solution. Following this, add 1 M NaOH solution (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.
 - Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the pyrrolidine starting material.
 - Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
 - Isolation: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 - Purification: The resulting oil can be purified by vacuum distillation to afford **1-Boc-pyrrolidine** as a clear liquid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of **1-Boc-pyrrolidine**.

Deprotection of the Boc Group

The Boc group is valued for its stability in basic and nucleophilic conditions and its clean, facile removal under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this transformation.


Experimental Protocol: Boc Deprotection with TFA

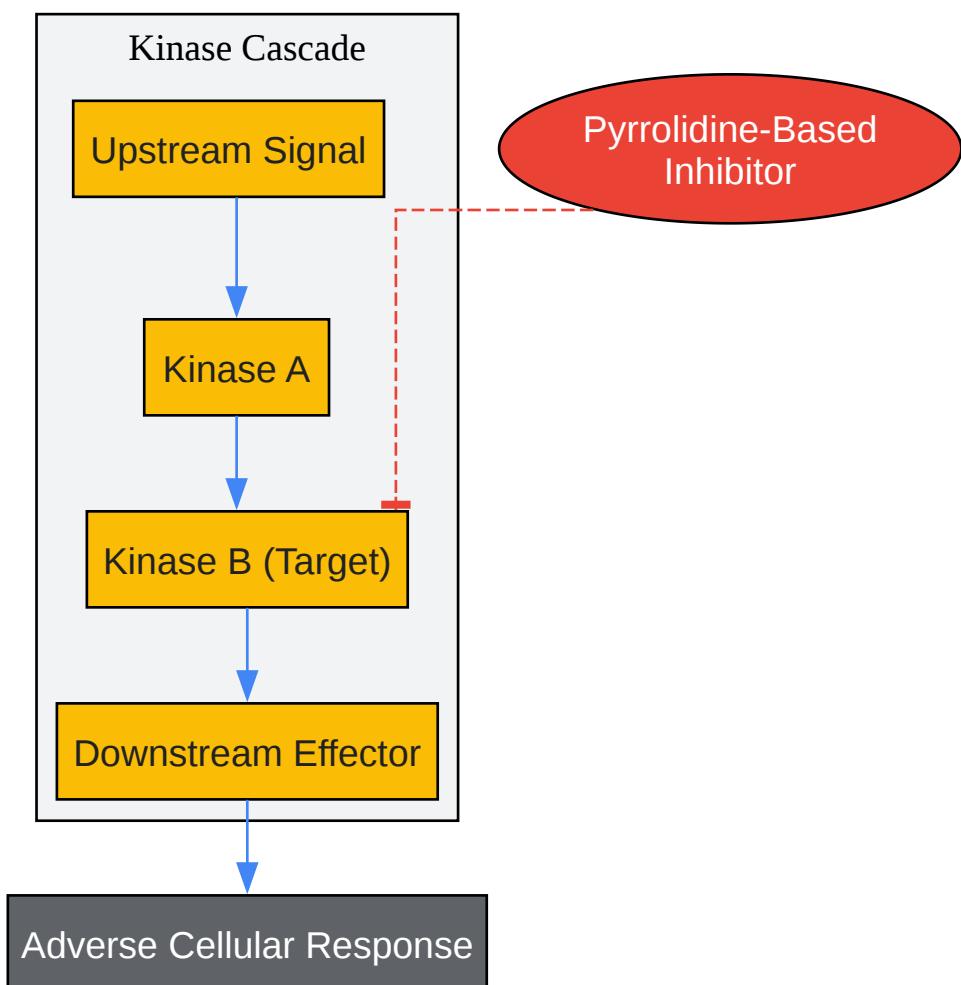
- Materials: **1-Boc-pyrrolidine**, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate ($NaHCO_3$) solution.

- Procedure:

- Reaction Setup: Dissolve the **1-Boc-pyrrolidine** derivative (1.0 eq.) in dichloromethane (5-10 volumes).
- Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (2-10 eq., often used as a 25-50% solution in DCM) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC.
- Workup: Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
- Neutralization: Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
- Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected pyrrolidine.

Logical Diagram of Protection and Deprotection

[Click to download full resolution via product page](#)


Caption: The reversible protection chemistry of the pyrrolidine nitrogen.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. **1-Boc-pyrrolidine** serves as a key starting material, allowing for complex synthetic modifications at other positions before the pyrrolidine nitrogen is revealed for further functionalization. It is frequently used in the synthesis of inhibitors for targets such as kinases, proteases, and G-protein coupled receptors.

Conceptual Signaling Pathway Application

In a typical drug discovery program, a novel molecule containing a pyrrolidine moiety might be synthesized to interact with a key protein in a disease-related signaling cascade. The diagram below illustrates a hypothetical scenario where a pyrrolidine-based inhibitor, constructed using **1-Boc-pyrrolidine** as a precursor, blocks a critical kinase, thereby halting the downstream cellular response.

[Click to download full resolution via product page](#)

Caption: Inhibition of a target kinase by a pyrrolidine-based drug.

Spectroscopic Data

Characterization of **1-Boc-pyrrolidine** is routinely performed using NMR and IR spectroscopy to confirm its structure and purity.

Spectroscopic Data	Characteristic Peaks
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	~3.3 (t, 4H, N- CH_2), ~1.8 (m, 4H, - CH_2-), 1.46 (s, 9H, $\text{C}(\text{CH}_3)_3$)
^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	~154.7 (C=O), ~79.0 ($\text{C}(\text{CH}_3)_3$), ~46.1 (N- CH_2), ~28.5 ($\text{C}(\text{CH}_3)_3$), ~25.0 (- CH_2-)
FT-IR (neat, cm^{-1})	~2970 & 2875 (C-H stretch), ~1695 (strong, C=O stretch), ~1170 (C-O stretch)

Safety and Handling

1-Boc-pyrrolidine is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation.

- **Handling:** Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from ignition sources.
- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Precautionary Statements:** P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

- To cite this document: BenchChem. [1-Boc-pyrrolidine CAS number 86953-79-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140231#1-boc-pyrrolidine-cas-number-86953-79-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com